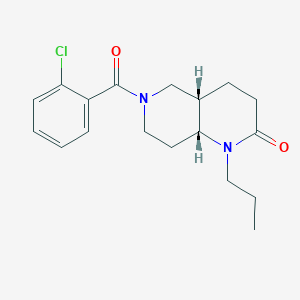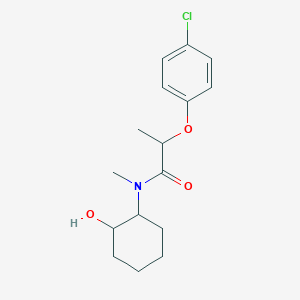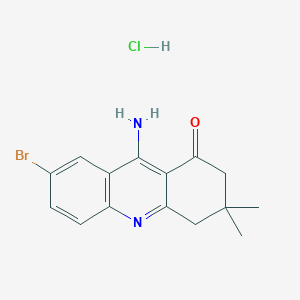
(4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one, also known as NPC-15, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. NPC-15 is a member of the naphthyridinone family of compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of (4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to exhibit potent antimicrobial activity against a variety of pathogens, including bacteria, fungi, and viruses. This compound has also been shown to exhibit anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of (4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one for lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, this compound has been shown to enhance the efficacy of commonly used chemotherapy drugs, which may have important implications for the development of new cancer therapies. However, one of the limitations of this compound is its complex synthesis method, which may make it difficult to produce in large quantities for use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on (4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one. One area of interest is the development of new cancer therapies that incorporate this compound as a key component. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, the antimicrobial and anti-inflammatory properties of this compound may have important implications for the development of new treatments for infectious and inflammatory diseases.
Synthesemethoden
The synthesis of (4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one involves a multistep process that starts with the reaction of 2-chlorobenzoyl chloride with 1,5-diaminopentane to yield the intermediate 1-(2-chlorobenzoyl)-5-(4-chlorophenyl)-1,5-diazacyclooctane. This intermediate is then subjected to a series of reactions, including cyclization and reduction, to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
(4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. One of the primary areas of research has been in the field of cancer therapy. This compound has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to enhance the efficacy of commonly used chemotherapy drugs, such as doxorubicin and cisplatin.
Eigenschaften
IUPAC Name |
(4aS,8aR)-6-(2-chlorobenzoyl)-1-propyl-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c1-2-10-21-16-9-11-20(12-13(16)7-8-17(21)22)18(23)14-5-3-4-6-15(14)19/h3-6,13,16H,2,7-12H2,1H3/t13-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUZWJRRCGCPBW-XJKSGUPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCN(CC2CCC1=O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CCN(C[C@@H]2CCC1=O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-oxo-L-prolinamide](/img/structure/B5418094.png)

![4-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B5418102.png)
![N-(2-methylphenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5418104.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5418107.png)
![N'-cyclohexyl-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5418113.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-5-{[2-(methylthio)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B5418116.png)
![6-[2-(3-nitrophenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418134.png)

![7-(2,3-dichlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5418145.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-cyclopentyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5418172.png)
![N-[2-(2-chlorophenoxy)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5418179.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5418181.png)